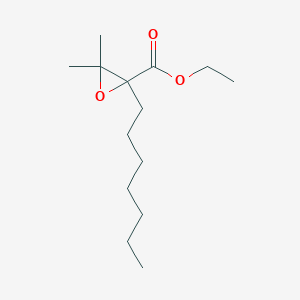![molecular formula C12H11NOS2 B14001460 [4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
[4-(Pyridin-2-yldisulfanyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Pyridin-2-yldisulfanyl)phenyl]methanol: is a heterocyclic compound with the molecular formula C12H11NOS2 and a molecular weight of 249.35 g/mol This compound features a pyridine ring connected to a phenyl ring through a disulfide bond, with a methanol group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyridin-2-yldisulfanyl)phenyl]methanol typically involves the formation of the disulfide bond between pyridine and phenyl rings. One common method includes the reaction of 2-mercaptopyridine with 4-bromomethylphenol under basic conditions to form the desired product .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules through the disulfide bond.
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Medicine:
Antioxidant Research: Studied for its potential antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
Industry:
Mécanisme D'action
The mechanism of action of [4-(Pyridin-2-yldisulfanyl)phenyl]methanol involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making the compound useful in redox biology and chemistry. The molecular targets and pathways involved include interactions with thiol-containing proteins and enzymes, which can modulate their activity and function .
Comparaison Avec Des Composés Similaires
[4-(Pyridin-2-yldisulfanyl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(Pyridin-2-yldisulfanyl)phenyl]amine: Contains an amine group instead of methanol.
[4-(Pyridin-2-yldisulfanyl)phenyl]acetic acid: Features an acetic acid group in place of methanol.
Uniqueness:
Redox Properties: The presence of the disulfide bond provides unique redox properties, making it valuable in redox biology and chemistry.
Versatility: The methanol group allows for further functionalization, making it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H11NOS2 |
|---|---|
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
[4-(pyridin-2-yldisulfanyl)phenyl]methanol |
InChI |
InChI=1S/C12H11NOS2/c14-9-10-4-6-11(7-5-10)15-16-12-3-1-2-8-13-12/h1-8,14H,9H2 |
Clé InChI |
OXZIGHSICAZCRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylhexahydro-2H-[1,2]oxazolo[2,3-a]pyridine](/img/structure/B14001378.png)
![4-[(E)-(5,7-Dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14001383.png)


![7-Benzenesulfonyl-4-chloro6-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14001392.png)
![N-[2-(phenyliminomethyl)cyclopenten-1-yl]aniline](/img/structure/B14001395.png)
![N1-Mesityl-2-([2-(mesitylamino)-2-oxoethyl]dithio)acetamide](/img/structure/B14001403.png)

![Methyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B14001411.png)


![1-[[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]amino]ethanesulfonic acid](/img/structure/B14001434.png)


